p-O-t-Boc-benzyl Alcohol

Description

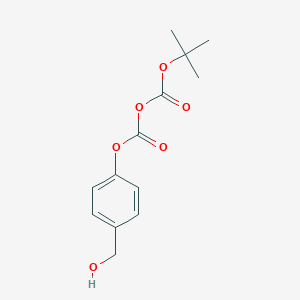

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUUZFITNQYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408885 | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-38-0 | |

| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-(tert-Butoxycarbonyloxy)benzyl Alcohol

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for versatile, bifunctional building blocks is paramount. 4-(tert-Butoxycarbonyloxy)benzyl alcohol, hereafter referred to as Boc-benzyl alcohol, emerges as a molecule of significant strategic importance. It features a primary benzylic alcohol ripe for diverse transformations and a phenolic oxygen masked by the highly reliable, acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its chemical properties, stability profile, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in complex synthetic endeavors. We will explore the causality behind its reactivity, detail field-proven experimental protocols, and illustrate its utility in sophisticated protection/deprotection schemes.

Core Physicochemical Properties

A thorough understanding of a reagent's physical characteristics is fundamental to its effective application in experimental design. Boc-benzyl alcohol is typically a white to off-white crystalline solid under ambient conditions.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 887353-38-0 | [2] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 37-39°C | [3][4] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate | [3][4] |

| Storage | Recommended long-term at -20°C; may be stored at room temperature for short periods. | [3][4] |

Chemical Reactivity and Stability Profile

The synthetic utility of Boc-benzyl alcohol is rooted in the differentiated reactivity of its two functional groups: the primary alcohol and the Boc-protected phenol. This dichotomy allows for selective transformations at one site while the other remains inert.

The Duality of Function: Alcohol vs. Protected Phenol

The molecule's architecture presents two key reaction sites:

-

The Primary Benzylic Alcohol (-CH₂OH): This group exhibits reactivity typical of primary alcohols, serving as a handle for oxidation, esterification, etherification, or conversion to a leaving group (e.g., a halide) for nucleophilic substitution.[1][5]

-

The Boc-Protected Phenol (-O-Boc): The tert-butoxycarbonyl group functions as a robust shield for the phenolic oxygen. Its primary role is to prevent the phenol from participating in reactions until its removal is strategically desired.[1]

The Boc Protecting Group: A Gatekeeper of Reactivity

The Boc group is one of the most utilized protecting groups in organic synthesis due to its predictable and reliable stability profile.[6]

Stability Profile: The Boc group is exceptionally stable under a wide range of conditions, which is the cornerstone of its utility in orthogonal synthetic strategies.[7] It is resistant to:

-

Basic Conditions: It withstands hydrolysis by strong bases (e.g., NaOH, K₂CO₃) and organometallic reagents.[8]

-

Nucleophilic Attack: It is generally inert to common nucleophiles.[8]

-

Reductive Cleavage: Crucially, it is stable to catalytic hydrogenolysis (e.g., H₂, Pd/C), a condition used to cleave benzyl (Bn) ethers.[7][9] This stability forms the basis of the powerful Boc/Bn orthogonal protection strategy.

Acid-Catalyzed Deprotection: The defining characteristic of the Boc group is its lability under acidic conditions.[10] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently cleave the carbamate to reveal the free phenol.[10][11]

The mechanism proceeds through a highly reliable pathway:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating it for cleavage.

-

Carbocation Formation: The C-O bond cleaves to form a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.

-

Decarboxylation & Decomposition: The carbamic acid rapidly decarboxylates to yield the free phenol and carbon dioxide. The tert-butyl cation is typically scavenged by the counter-ion or eliminated as isobutene.[10][12]

This process is highly efficient and clean, often proceeding to completion at room temperature with volatile byproducts (CO₂ and isobutene), simplifying reaction workup.

Strategic Applications in Synthetic Chemistry

Role as a Bifunctional Building Block

Boc-benzyl alcohol is an exemplary bifunctional building block. A common synthetic strategy involves first modifying the more reactive benzylic alcohol. Once the desired transformations at this position are complete, the Boc group can be selectively removed to unmask the phenolic hydroxyl for subsequent reactions, such as etherification or coupling. This stepwise functionalization provides precise control over the construction of complex molecular architectures.

The Boc/Bn Orthogonal Protection Strategy

Orthogonal protection, the ability to deprotect one functional group in the presence of another, is a cornerstone of modern synthesis.[7] The Boc group's stability to hydrogenolysis and the benzyl (Bn) group's lability under the same conditions create a powerful orthogonal pair.[7] A synthetic intermediate can contain both a Boc-protected phenol and a Bn-protected alcohol. The chemist can then choose which group to remove first by selecting the appropriate reagent, enabling highly complex and convergent synthetic routes.

-

To Deprotect Boc: Treat with acid (e.g., TFA). The Bn ether remains intact.

-

To Deprotect Bn: Treat with H₂ over a Palladium catalyst. The Boc group remains intact.[13]

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the synthesis and deprotection of Boc-benzyl alcohol, designed for reproducibility and validation.

Protocol: Synthesis via Protection of 4-Hydroxybenzyl Alcohol

Objective: To synthesize 4-(tert-butoxycarbonyloxy)benzyl alcohol from 4-hydroxybenzyl alcohol.

Methodology: This procedure is based on standard Boc protection of phenolic hydroxyls.[6][10]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (approx. 0.5 M concentration).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq as catalyst with 1.2 eq of a weaker base like TEA).

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in the reaction solvent. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol: Acid-Mediated Deprotection of the Boc Group

Objective: To cleave the Boc protecting group to yield 4-hydroxybenzyl alcohol.

Methodology: This protocol utilizes trifluoroacetic acid for efficient and clean deprotection.[10][11]

-

Reagent Preparation: Dissolve 4-(tert-butoxycarbonyloxy)benzyl alcohol (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirring solution. Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection via TLC until the starting material is fully consumed.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude 4-hydroxybenzyl alcohol can be purified by recrystallization or flash chromatography if necessary.

Conclusion

4-(tert-Butoxycarbonyloxy)benzyl alcohol is a strategically valuable reagent for researchers in organic chemistry and drug development. Its well-defined physicochemical properties, coupled with the predictable and robust nature of the Boc protecting group, make it an ideal bifunctional building block. The key to its utility lies in the stark contrast between the reactivity of its benzylic alcohol and the stability of the Boc-protected phenol, particularly its resistance to conditions that cleave other common protecting groups like benzyl ethers. This enables sophisticated, multi-step synthetic sequences with a high degree of control and efficiency. The protocols and strategic insights provided in this guide serve as a foundational resource for the successful incorporation of this versatile molecule into demanding synthetic campaigns.

References

- Yamamoto, T., Furusawa, T., Zhumagazin, A., Yamakawa, T., Oe, Y., & Ohta, T. (2014). Tetrahedron, 71(1), 19-26. (Note: While this source discusses synthesis of related benzyl alcohols, it provides context for synthetic methods in this chemical space).

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem Technical Support.

- United States Biological. p-O-t-Boc-benzyl Alcohol CAS. Product Page.

- Chemsrc. This compound | CAS#:887353-38-0. Product Page.

- MyBioSource. This compound biochemical. Product Page.

- Lin, S., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.

- Vulcanchem. 4-(Tert-butoxycarbonyloxy)benzylalcohol. Product Page.

- Wikipedia contributors. tert-Butyloxycarbonyl protecting group. Wikipedia.

- Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Company Website.

- BenchChem. (2025). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. BenchChem Technical Support.

- Fisher Scientific. Amine Protection / Deprotection. Company Website.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Web Resource.

- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Company Website.

- Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. Company Website.

- Supporting Information document related to benzyl chloride preparation.

- Nudelman, A., et al. (2001). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate.

Sources

- 1. 4-(Tert-butoxycarbonyloxy)benzylalcohol (156281-11-7) for sale [vulcanchem.com]

- 2. This compound | CAS#:887353-38-0 | Chemsrc [chemsrc.com]

- 3. usbio.net [usbio.net]

- 4. mybiosource.com [mybiosource.com]

- 5. rsc.org [rsc.org]

- 6. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Synthesis of 4-(tert-Butoxycarbonyloxy)benzyl Alcohol

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-(tert-butoxycarbonyloxy)benzyl alcohol, a pivotal intermediate in pharmaceutical and materials science. The document elucidates the underlying chemical principles, offers a detailed, field-tested experimental protocol, and addresses common challenges encountered during the synthesis. By integrating mechanistic insights with practical guidance, this whitepaper serves as an essential resource for researchers, chemists, and professionals in drug development seeking to master this critical synthetic transformation.

Introduction: The Strategic Importance of Phenolic Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Phenolic hydroxyl groups, while being key to the biological activity and structural integrity of many molecules, are susceptible to a range of undesirable side reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern protective group chemistry, prized for its stability across a wide array of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[1][2]

The target molecule, 4-(tert-butoxycarbonyloxy)benzyl alcohol, also known as p-O-t-Boc-benzyl alcohol, masterfully combines the utility of the Boc protecting group with a versatile benzyl alcohol moiety. This structure renders it an invaluable building block, allowing for selective modification at the benzylic alcohol position while the phenolic oxygen remains inert. Its application is widespread, serving as a precursor in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and advanced polymers.

Core Principles: The Mechanism of O-Boc Protection

The synthesis of this compound is achieved through the O-acylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The reaction is typically facilitated by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), in an aprotic solvent. The mechanism proceeds through several key steps:

-

Catalyst Activation: DMAP, a potent nucleophilic catalyst, attacks one of the electrophilic carbonyl carbons of (Boc)₂O.

-

Intermediate Formation: This attack leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion. The release of carbon dioxide and isobutene from the decomposition of the tert-butyl carbonate species can also occur.[3]

-

Nucleophilic Attack: The phenolic oxygen of 4-hydroxybenzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon of the pyridinium intermediate.

-

Product Formation & Catalyst Regeneration: This step forms the desired O-Boc protected product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

While DMAP is highly effective, other bases or even Lewis acids can be employed to catalyze the reaction.[4][5] In some instances, particularly with more acidic phenols or under specific conditions like water-mediation, the reaction can proceed without a catalyst.[4]

Synthetic Strategy and Process Optimization

The successful synthesis of this compound hinges on the careful selection of reagents and reaction conditions to maximize yield and purity while minimizing side reactions.

Reagent Selection

-

Starting Material: 4-Hydroxybenzyl alcohol is the logical precursor, readily available and possessing the required phenolic and benzylic hydroxyl groups.

-

Protecting Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for Boc protection due to its high reactivity, stability, and the gaseous nature of its byproducts (CO₂ and isobutylene), which helps drive the reaction to completion.[4]

-

Catalyst: While various catalysts can be used, 4-dimethylaminopyridine (DMAP) is highly efficient for this transformation.[4][5] However, for large-scale synthesis, concerns about its toxicity may lead to the exploration of alternatives like other amine bases (e.g., triethylamine) or Lewis acids.[2][6]

-

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are preferred as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

Optimization of Reaction Parameters

The efficiency of the O-Boc protection is highly dependent on reaction parameters. The following table summarizes typical conditions and expected outcomes based on established protocols.

| Parameter | Condition | Rationale & Field Insights | Typical Yield | Reference |

| Stoichiometry | (Boc)₂O: 1.1 - 1.5 eq. | A slight excess of the Boc anhydride ensures complete consumption of the starting material. | >90% | [7] |

| Catalyst Load | DMAP: 0.05 - 0.1 eq. | A catalytic amount is sufficient. Higher loadings do not significantly improve yield and complicate purification. | >90% | [4] |

| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants and inert nature. Easy to remove during work-up. | >95% | [8] |

| Temperature | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. | >95% | [7] |

| Reaction Time | 2 - 12 hours | Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion. | >95% | [7][8] |

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Materials and Equipment

-

4-Hydroxybenzyl alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-hydroxybenzyl alcohol (1.0 eq) and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by TLC (typically using a 3:1 Hexane:Ethyl Acetate eluent).

-

Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate to afford the pure this compound.

Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Analysis Technique | Expected Result for this compound |

| Appearance | White solid or colorless oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 7.35 (d, 2H), 7.15 (d, 2H), 4.65 (s, 2H), 1.55 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 152.0, 149.5, 139.0, 128.0, 121.0, 84.0, 64.5, 27.7 |

| Mass Spec (ESI+) | m/z = 225.1 [M+H]⁺, 247.1 [M+Na]⁺ |

| IR (ATR, cm⁻¹) | ν ≈ 3400 (O-H), 2980 (C-H), 1755 (C=O, carbonate), 1250 (C-O) |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Incomplete Reaction | Insufficient (Boc)₂O; deactivated catalyst; poor quality solvent. | Add an additional portion of (Boc)₂O (0.1-0.2 eq). Ensure reagents are pure and solvent is anhydrous. |

| Low Yield | Product loss during aqueous work-up; incomplete reaction. | Perform extractions carefully. Ensure reaction has gone to completion via TLC before beginning work-up. |

| Byproduct Formation | Reaction at the benzylic alcohol (unlikely but possible); formation of di-Boc species. | Maintain a low reaction temperature during the addition of (Boc)₂O. Avoid a large excess of the reagent. |

| Difficult Purification | Co-elution of unreacted (Boc)₂O or byproducts with the product. | (Boc)₂O can be removed by washing the crude product with hexane. Optimize the solvent system for column chromatography for better separation. |

Deprotection: Regenerating the Phenol

A key advantage of the Boc group is its facile removal under acidic conditions. The most common method involves treating the protected compound with trifluoroacetic acid (TFA) in a solvent like DCM.[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of gaseous isobutylene and carbon dioxide, leaving the free phenol.[9] This process is typically rapid and clean, occurring at room temperature. Care must be taken, as the intermediate tert-butyl cation can alkylate other sensitive, electron-rich functionalities in the molecule.[11][12]

Conclusion

The synthesis of this compound is a robust and essential transformation in modern organic chemistry. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous purification and characterization techniques, researchers can reliably produce this versatile building block in high yield and purity. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in their synthetic endeavors, from small-scale research to large-scale drug development.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information . Available at: [Link]

-

A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions - Taylor & Francis Online . Available at: [Link]

-

c6cy02413k1.pdf - The Royal Society of Chemistry . Available at: [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd . Available at: [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Available at: [Link]

-

Experimental Procedures - The Royal Society of Chemistry . Available at: [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals . Available at: [Link]

-

Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]

-

Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols - ResearchGate . Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH . Available at: [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

-

Supporting Information - Wiley-VCH . Available at: [Link]

-

Boc / Bzl Solid Phase Synthesis - Sunresin . Available at: [Link]

-

Boc Protection - Common Conditions . Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia . Available at: [Link]

-

Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal . Available at: [Link]

-

Chemoselective Boc protection of phenols and amino alcohols - ResearchGate . Available at: [Link]

-

The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC - NIH . Available at: [Link]

-

The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. - ResearchGate . Available at: [Link]

- Process for the purification of benzyl alcohol - Google Patents.

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. BOC deprotection [ms.bzchemicals.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Dabrafenib (CAS No. 887353-38-0): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 887353-38-0 and also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase.[1][2][3] It has emerged as a cornerstone in the targeted therapy of several cancers, most notably in melanomas harboring specific BRAF mutations. This technical guide provides an in-depth overview of Dabrafenib's physicochemical properties, mechanism of action, experimental protocols for its evaluation, and a summary of key efficacy data, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Dabrafenib is a complex organic molecule with the chemical formula C₂₃H₂₀F₃N₅O₂S₂ and a molecular weight of approximately 519.6 g/mol .[4] Its mesylate salt form is commonly used in pharmaceutical formulations. Key physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Source(s) |

| CAS Number | 887353-38-0 | Internal Data |

| Synonyms | GSK2118436, Tafinlar® | [4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4] |

| Molecular Weight | 519.6 g/mol | [4] |

| Appearance | White to slightly colored solid | [5] |

| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers. Solubility is pH-dependent, decreasing at higher pH. | [6] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [5][7] |

| LogP | 2.9 | [7] |

The solubility of Dabrafenib is a critical consideration for in vitro and in vivo studies. It is readily soluble in dimethyl sulfoxide (DMSO) but exhibits poor solubility in aqueous solutions, a factor that necessitates careful formulation for preclinical and clinical applications.[6] Furthermore, its pH-dependent solubility can influence its absorption and bioavailability.[8]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of RAF kinases, with particularly high affinity for the mutated BRAF V600E protein.[1][2][3] The BRAF gene is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[9] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling through the MAPK cascade, driving tumor growth.[9]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF V600E kinase, preventing its phosphorylation and activation. This blockade leads to the inhibition of the downstream signaling proteins MEK and ERK, ultimately resulting in the suppression of cell proliferation and induction of apoptosis in BRAF V600-mutant cancer cells.[1][10]

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib on the constitutively active BRAF V600E mutant protein.

Kinase Selectivity Profile

A key attribute of an effective targeted therapy is its selectivity for the intended target over other related proteins, which minimizes off-target effects and associated toxicities. Dabrafenib exhibits high selectivity for BRAF kinases, particularly the V600E mutant, over a wide range of other kinases.[10] Table 2 summarizes the half-maximal inhibitory concentrations (IC50) of Dabrafenib against a panel of kinases.

Table 2: Kinase Selectivity of Dabrafenib

| Kinase Target | IC50 (nM) | Reference(s) |

| BRAF V600E | 0.7 - 0.8 | [6][10] |

| BRAF (wild-type) | 3.2 - 5.2 | [6][10][11] |

| CRAF | 5.0 - 6.3 | [6][10][11] |

| NEK9 | <10 | [6] |

| CDK16 | <10 | [6] |

| ALK5 | >100 (binding assay) | [1][3] |

| SIK1 | >100 | [12] |

| NEK11 | >100 | [12] |

| LIMK1 | >100 | [12] |

The data clearly demonstrates Dabrafenib's potent inhibition of the BRAF V600E mutant, with significantly lower potency against wild-type BRAF and CRAF. This selectivity is crucial for its therapeutic window.

Experimental Protocols

The following section outlines standardized protocols for the preclinical evaluation of Dabrafenib's activity.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of Dabrafenib on the enzymatic activity of purified BRAF kinase.

Protocol:

-

Reagents: Purified recombinant BRAF V600E kinase, MEK1 (substrate), ATP, kinase assay buffer, Dabrafenib stock solution (in DMSO).

-

Procedure: a. Prepare serial dilutions of Dabrafenib in kinase assay buffer. b. In a 96-well plate, add the BRAF V600E enzyme to each well. c. Add the Dabrafenib dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for a biochemical kinase assay to determine the IC50 of Dabrafenib against BRAF V600E.

Cell-Based Proliferation Assay

This assay assesses the effect of Dabrafenib on the growth and viability of cancer cells harboring the BRAF V600E mutation.

Protocol:

-

Cell Lines: Use a BRAF V600E-mutant cell line (e.g., A375 melanoma cells) and a BRAF wild-type cell line as a control.

-

Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of Dabrafenib in cell culture medium. c. Remove the old medium and add the medium containing the Dabrafenib dilutions to the cells. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂. e. Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of Dabrafenib concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to visualize the inhibition of downstream signaling proteins in the MAPK pathway following Dabrafenib treatment.

Protocol:

-

Cell Treatment and Lysis: a. Treat BRAF V600E-mutant cells with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of MEK and ERK phosphorylation by Dabrafenib.

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, the development of resistance is a significant clinical challenge.[5] Resistance can arise through various mechanisms that either reactivate the MAPK pathway or activate alternative survival pathways.

Figure 3: Overview of key resistance mechanisms to Dabrafenib therapy.

Understanding these resistance mechanisms is crucial for the development of combination therapies, such as the co-administration of Dabrafenib with a MEK inhibitor like Trametinib, which has been shown to delay the onset of resistance and improve clinical outcomes.[6][8]

Conclusion

Dabrafenib is a highly effective and selective inhibitor of the BRAF V600E kinase, representing a significant advancement in the targeted therapy of melanoma and other BRAF-mutant cancers. Its well-defined mechanism of action, favorable selectivity profile, and amenability to robust preclinical evaluation make it a valuable tool for cancer research and a cornerstone of modern oncology. Further research into overcoming resistance mechanisms will continue to refine its clinical application and improve patient outcomes.

References

-

King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

-

Hauschild, A., Grob, J. J., Demidov, L. V., et al. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet, 380(9839), 358-365. [Link]

-

Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]

-

Novartis Pharmaceuticals. (2021). A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. ClinicalTrials.gov. [Link]

-

Therapeutic Goods Administration (TGA). (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. [Link]

-

Kakadia, S., Yarlagadda, N., Awad, R., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy, 11, 7095–7107. [Link]

-

King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

-

PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (n.d.). TAFINLAR® (dabrafenib) capsules, for oral use. [Link]

-

Salama, A. K., & Kim, K. B. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug design, development and therapy, 7, 679–687. [Link]

Sources

- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 4-(Hydroxymethyl)phenyl (tert-butyl) dicarbonate (p-O-t-Boc-benzyl alcohol)

Introduction

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups and bifunctional linkers is paramount. This guide provides a comprehensive technical overview of 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate, a compound sometimes referred to in commercial catalogs as p-O-t-Boc-benzyl alcohol. With the CAS number 887353-38-0, this molecule presents a unique structural motif, combining a reactive benzyl alcohol moiety with a tert-butoxycarbonyl-protected phenolic oxygen through a dicarbonate linkage.[1][2][3][4][5] This distinct architecture suggests its potential utility as a specialized building block in multi-step synthetic routes, particularly in the fields of medicinal chemistry and proteomics.[5]

This whitepaper will delve into the core physicochemical properties of this reagent, explore its logical reactivity based on its functional groups, propose a validated experimental workflow for its application, and provide a framework for its strategic implementation in research and development.

Physicochemical Properties and Structural Elucidation

The fundamental characteristics of a reagent dictate its handling, reactivity, and application scope. Below is a summary of the key properties of 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate.

| Property | Value | Source |

| CAS Number | 887353-38-0 | [1][2][3][4][5] |

| Molecular Formula | C13H16O6 | [5] |

| Molecular Weight | 268.26 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)OC(=O)OC1=CC=C(CO)C=C1 | [4] |

| Appearance | Typically a solid (inferred from structure) | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water is anticipated. | N/A |

The structure reveals two key reactive centers: a primary benzyl alcohol and a tert-butyl dicarbonate attached to a phenyl ring. The dicarbonate functionality is an activated ester, making the phenolic portion susceptible to nucleophilic attack, while the benzyl alcohol can undergo oxidation or substitution reactions.

Reactivity Profile and Mechanistic Considerations

The unique arrangement of functional groups in 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate allows for a dual reactivity profile.

-

The Benzyl Alcohol Moiety : The primary alcohol can be oxidized to the corresponding benzaldehyde or benzoic acid. It can also be converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution, or it can participate in esterification or etherification reactions. The reactivity of benzyl alcohols is well-documented in organic chemistry literature.

-

The Dicarbonate Moiety : This group is essentially an anhydride of a carbonic acid and a carbamic acid. It is an excellent acylating agent. The presence of two carbonyl groups makes the phenolic oxygen a good leaving group upon nucleophilic attack at the carbonate carbonyl. This functionality can be utilized to introduce the 4-(hydroxymethyl)phenoxycarbonyl group onto a nucleophile (e.g., an amine or another alcohol). The tert-butoxycarbonyl (Boc) group can be subsequently removed under acidic conditions, a standard deprotection strategy in peptide synthesis.[6]

The interplay between these two functional groups allows for orthogonal chemical strategies. For instance, the benzyl alcohol could be modified while the dicarbonate remains intact, or the dicarbonate could be reacted with a nucleophile, followed by transformations at the benzyl alcohol position.

Experimental Protocol: Acylation of a Primary Amine

This section provides a detailed, self-validating protocol for the acylation of a primary amine with 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate, a foundational reaction for its use as a linker.

Objective: To synthesize an N-acylated product by reacting a primary amine with 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate.

Materials:

-

4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate (CAS 887353-38-0)

-

Benzylamine (as a model primary amine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)phenyl (tert-butyl) dicarbonate (1.0 eq). Dissolve the solid in anhydrous DCM (approximately 0.1 M concentration).

-

Addition of Reagents: Add benzylamine (1.0 eq) to the solution, followed by the dropwise addition of TEA (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is complete when the starting dicarbonate is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.

Causality and Validation: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the carboxylic acid byproduct without competing in the acylation reaction. The aqueous workup removes the base and any water-soluble byproducts. TLC monitoring provides a real-time assessment of the reaction's progress, ensuring that the reaction is driven to completion and preventing over-reaction or degradation. The final purification by column chromatography ensures the isolation of a high-purity product, which can be validated by NMR and mass spectrometry.

Logical Workflow Diagram

The following diagram illustrates the reaction pathway described in the experimental protocol.

Sources

Introduction: The Molecular Architecture and its Influence on Solubility

An In-depth Technical Guide to the Solubility of p-O-t-Boc-benzyl alcohol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound (4-(tert-butoxycarbonyloxy)benzyl alcohol), a critical intermediate in various synthetic applications, including proteomics and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data.

This compound possesses a unique molecular structure that dictates its solubility profile. The molecule can be deconstructed into three key regions: a hydrophilic primary benzyl alcohol (-CH₂OH), a lipophilic tert-butoxycarbonyl (Boc) protecting group, and a central aromatic phenyl ring. The interplay between the hydrogen-bonding capability of the alcohol, the steric bulk and nonpolar nature of the Boc group, and the moderate polarity of the phenyl ring results in a nuanced solubility behavior across a spectrum of organic solvents.[1] An estimated LogP of 2.3-2.8 suggests a moderate degree of lipophilicity.[1]

The presence of both a hydrogen bond donor (the hydroxyl group) and a bulky, nonpolar protecting group creates a distinct polarity profile.[1] This makes the compound generally soluble in moderately polar organic solvents, while its solubility in highly polar (aqueous) or very nonpolar solvents is limited.[1] Understanding this balance is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on available data and the principles of chemical interactions, a qualitative assessment of this compound's solubility can be summarized as follows:

-

High Solubility: The compound is readily soluble in moderately polar aprotic solvents where dipole-dipole interactions and London dispersion forces are the primary modes of solvation.

-

Moderate Solubility: In solvents with a greater or lesser degree of polarity, solubility is moderate, often requiring slight heating or extended sonication to achieve complete dissolution.

-

Limited Solubility: In highly polar protic solvents like water and very nonpolar aliphatic hydrocarbons, the compound exhibits poor solubility due to the energetic unfavorability of disrupting the strong hydrogen-bonding network of the solvent (in the case of water) or the lack of favorable interactions (in the case of nonpolar solvents).[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. The following table provides expected solubility trends based on the compound's structure and general principles of solubility. Researchers are encouraged to use the experimental protocol outlined in Section 4 to determine precise values for their specific applications.

| Solvent Class | Solvent | Polarity | Expected Solubility at 25°C ( g/100 mL) | Rationale |

| Ketones | Acetone | Polar Aprotic | > 20 g/100 mL | The polar carbonyl group of acetone interacts favorably with the benzyl alcohol moiety, while its overall moderate polarity accommodates the entire molecule.[2] |

| Esters | Ethyl Acetate | Moderately Polar | > 20 g/100 mL | As a moderately polar aprotic solvent, ethyl acetate provides a good balance of polar and nonpolar characteristics to effectively solvate the compound.[1][2] |

| Chlorinated | Dichloromethane | Polar Aprotic | > 20 g/100 mL | A versatile solvent capable of a range of intermolecular interactions, making it an excellent choice for dissolving this compound.[1] |

| Chloroform | Polar Aprotic | > 20 g/100 mL | Similar to dichloromethane, its polarity is well-suited for this solute.[2] | |

| Ethers | Tetrahydrofuran (THF) | Moderately Polar | > 15 g/100 mL | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, and the cyclic aliphatic structure provides favorable van der Waals interactions.[1] |

| Alcohols | Methanol | Polar Protic | 5 - 15 g/100 mL | While the hydroxyl group of methanol can hydrogen bond with the solute, the high polarity of the solvent may not be optimal for the nonpolar Boc group, leading to moderate solubility. |

| Ethanol | Polar Protic | 5 - 15 g/100 mL | Similar to methanol, but its slightly lower polarity may offer marginally better solubility. | |

| Hydrocarbons | Toluene | Nonpolar | 1 - 5 g/100 mL | The aromatic nature of toluene provides some favorable pi-stacking interactions with the phenyl ring of the solute, but the overall nonpolar character limits solubility. |

| Hexane | Nonpolar | < 1 g/100 mL | The significant mismatch in polarity between the nonpolar hexane and the moderately polar solute results in poor solubility. | |

| Highly Polar | Water | Polar Protic | < 0.1 g/100 mL | The large, nonpolar Boc group and the phenyl ring disrupt the strong hydrogen-bonding network of water, making aqueous solubility very limited.[1] |

Experimental Protocol for Quantitative Solubility Determination

To establish a reliable and reproducible quantitative solubility value, the isothermal equilibrium method is recommended. This protocol ensures that the solvent is saturated with the solute at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). An excess is crucial to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, cease stirring and allow the excess solid to settle for at least 2 hours at the same constant temperature. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute (37-39°C[2]) until a constant weight of the dried solute is achieved. c. Calculate the solubility in g/100 mL.

-

Chromatographic or Spectroscopic Analysis (Preferred Method): a. Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer. c. Accurately dilute a known volume of the filtered saturated solution with the same solvent. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-((tert-Butoxycarbonyl)oxy)benzyl Alcohol

Introduction

4-((tert-Butoxycarbonyl)oxy)benzyl alcohol, a key intermediate in organic synthesis, serves as a protected form of 4-hydroxybenzyl alcohol. The tert-Butoxycarbonyl (Boc) protecting group on the phenolic oxygen allows for selective reactions at the benzylic alcohol position. The accurate determination of its physicochemical properties, particularly the melting point, is a critical indicator of purity and is essential for its reliable use in multi-step synthetic pathways in pharmaceutical and materials science research. This guide provides a comprehensive overview of the synthesis, purification, and critical factors influencing the melting point of this versatile building block.

Physicochemical Properties

The purity of 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol is directly correlated with its melting point. A sharp melting range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

| Property | Value | Source |

| Chemical Name | 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol | N/A |

| Molecular Formula | C₁₂H₁₆O₄ | N/A |

| Molecular Weight | 224.25 g/mol | N/A |

| Melting Point | 68-70 °C |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol is typically achieved through the selective protection of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. The following protocol is a robust and validated method for obtaining high-purity material.

Experimental Workflow Diagram

Caption: Synthesis and Purification Workflow for 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add triethylamine (1.2 eq) as a base. The base is crucial for deprotonating the more acidic phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic reaction upon the addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Add the (Boc)₂O solution dropwise to maintain the temperature and prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine to remove any remaining aqueous-soluble impurities, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. For optimal purity, the crude material should be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Factors Influencing Melting Point Determination

An accurate melting point is not only a physical constant but also a statement of purity. Several factors can influence the observed melting point.

-

Purity: The presence of impurities, even in small amounts, can lead to a depression and broadening of the melting range. This is a colligative property, where the impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. It is crucial to ensure that the purification method, particularly the recrystallization solvent and conditions, consistently produces the same polymorphic form.

-

Measurement Technique: The method of determination can affect the observed melting point.

-

Capillary Method: The rate of heating in a melting point apparatus is critical. A heating rate that is too fast can lead to a erroneously high and broad melting range. A slower heating rate near the expected melting point provides a more accurate value.

-

Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermal profile, showing the onset and peak of the melting endotherm. This can offer a more precise, albeit different, value than the visual capillary method.

-

Conclusion

The melting point of 4-((tert-Butoxycarbonyl)oxy)benzyl alcohol is a fundamental property that confirms both its identity and purity. By employing a validated synthetic and purification protocol, researchers can confidently prepare this intermediate for its intended applications. Understanding the factors that influence melting point determination is paramount for accurate characterization and ensuring the reproducibility of experimental outcomes in drug development and materials science.

References

Spectroscopic Characterization of p-O-t-Boc-Benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of p-O-t-Boc-benzyl alcohol (tert-butyl (4-(hydroxymethyl)phenyl) carbonate). As a crucial building block in organic synthesis, particularly in the preparation of protecting groups and linkers for drug delivery systems, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predicted and experimental data from analogous compounds to offer a detailed interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Methodologies for data acquisition and interpretation are discussed, providing a practical framework for researchers.

Introduction: The Role and Importance of this compound

This compound is a bifunctional organic molecule featuring a benzyl alcohol moiety and a tert-butoxycarbonyl (Boc) protecting group attached to the phenolic oxygen. This unique structure makes it a valuable intermediate in multi-step organic syntheses. The benzyl alcohol group provides a reactive site for further functionalization, such as oxidation to the corresponding aldehyde or acid, or conversion to a leaving group for nucleophilic substitution. The Boc group, on the other hand, offers a stable and readily cleavable protecting group for the phenol, which is essential in complex molecule synthesis to prevent unwanted side reactions.

Accurate and unambiguous characterization of this compound is critical to ensure its purity and to confirm the success of synthetic steps. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected and observed spectral data, explaining the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and energetic particles.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic signals.

Figure 1: Chemical structure of this compound.

The key structural features that will be interrogated by spectroscopic methods are:

-

Aromatic Ring: A para-disubstituted benzene ring.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol attached to the aromatic ring.

-

tert-Butoxycarbonyl (Boc) Group (-O-C(O)O-C(CH₃)₃): An ester of carbonic acid, serving as a protecting group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the alcohol proton, and the protons of the tert-butyl group.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH₂OH) | These protons are deshielded by the aromatic ring current and are ortho to the electron-withdrawing hydroxymethyl group. |

| ~7.15 | Doublet | 2H | Ar-H (ortho to -O-Boc) | These protons are also deshielded by the ring current but are ortho to the electron-donating Boc-protected oxygen, leading to a slightly upfield shift compared to the other aromatic protons. |

| ~4.65 | Singlet | 2H | -CH₂ -OH | The benzylic protons are adjacent to an electron-withdrawing oxygen atom and the aromatic ring, causing a significant downfield shift. |

| ~1.80 | Singlet (broad) | 1H | -CH₂-OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet. |

| ~1.50 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet far upfield.[1] |

Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Experimental Protocol for ¹H NMR Data Acquisition

Figure 2: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is typically sufficient. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase and baseline correction to produce the final, interpretable spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~153 | C =O (carbonate) | The carbonyl carbon of the carbonate is highly deshielded due to the double bond to one oxygen and single bonds to two other electronegative oxygen atoms. |

| ~151 | Ar-C -O (ipso) | The aromatic carbon directly attached to the Boc-protected oxygen is deshielded by the electronegative oxygen. |

| ~139 | Ar-C -CH₂OH (ipso) | The aromatic carbon bearing the hydroxymethyl group is also deshielded, though to a lesser extent than the carbon attached to the oxygen of the Boc group. |

| ~128 | Ar-C H (ortho to -CH₂OH) | Aromatic CH carbons typically resonate in this region. |

| ~121 | Ar-C H (ortho to -O-Boc) | The electron-donating effect of the oxygen slightly shields these carbons relative to the other aromatic CH carbons. |

| ~84 | -O-C (CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~65 | -C H₂-OH | The benzylic carbon is deshielded by the attached oxygen atom and the aromatic ring. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation is identical to that for ¹H NMR. The data acquisition, however, requires different parameters due to the lower sensitivity of the ¹³C nucleus.

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H | Stretching (alcohol) |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2980-2850 | Medium | C-H (aliphatic) | Stretching |

| 1760 | Strong | C=O (carbonate) | Stretching |

| 1600, 1500 | Medium-Weak | C=C (aromatic) | Stretching |

| 1270, 1160 | Strong | C-O (ester) | Stretching |

| 1050 | Strong | C-O (alcohol) | Stretching |

| 830 | Strong | C-H (para-disubstituted) | Out-of-plane bending |

Table 3: Predicted IR absorption frequencies for this compound.

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for FTIR data acquisition.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This data is invaluable for determining the molecular weight and for obtaining structural information from the fragmentation pattern.

Predicted Mass Spectral Data (Electron Ionization)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₄ = 240.25 g/mol ) may be observed, although it might be weak or absent in electron ionization (EI) due to the lability of the Boc group.

-

Key Fragmentation Pathways:

-

Loss of tert-butyl radical (-•C(CH₃)₃): This is a very common fragmentation for Boc-protected compounds, leading to a fragment at m/z = 183.

-

Loss of isobutylene (-C₄H₈): Another characteristic fragmentation of the Boc group, resulting in a fragment at m/z = 184.

-

Loss of CO₂ from the [M - C₄H₈]⁺ fragment: This would lead to a fragment at m/z = 140.

-

Benzylic cleavage: Loss of the hydroxyl radical (-•OH) from the molecular ion would give a fragment at m/z = 223.

-

Tropylium ion formation: Rearrangement and fragmentation of the benzyl portion can lead to the formation of the tropylium ion at m/z = 91.

-

Sources

An In-depth Technical Guide to the Boc Protection of Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and facile, acid-labile removal. This guide provides a comprehensive technical overview of the Boc protection of benzyl alcohol, a common transformation in multistep synthetic campaigns. We will delve into the mechanistic underpinnings of the protection and deprotection reactions, provide detailed, field-proven protocols, and explore the critical parameters that ensure high-yielding and clean transformations. This document is intended to serve as a practical resource for researchers in academic and industrial settings, offering insights into experimental design, execution, and troubleshooting.

Introduction: The Strategic Importance of the Boc Protecting Group

In the intricate landscape of complex molecule synthesis, the hydroxyl group of alcohols presents a frequent challenge. Its inherent nucleophilicity and moderate acidity can interfere with a wide array of desired chemical transformations. Protecting groups are the chemist's tool to temporarily mask such reactive functionalities, allowing other parts of the molecule to be modified selectively.

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for both amines and, pertinent to this guide, alcohols.[1][2][3] Its popularity stems from a favorable combination of characteristics:

-

Ease of Introduction: The Boc group can be readily installed under relatively mild conditions.

-

Stability: It is stable to a broad range of reaction conditions, including most nucleophiles and bases.[1] This stability allows for a wide variety of subsequent chemical manipulations on the protected substrate.

-

Orthogonality: The Boc group's acid-lability provides orthogonality with other protecting groups, such as the base-labile Fmoc group or hydrogenation-labile benzyl ethers, enabling selective deprotection strategies in complex syntheses.[1][4]

-

Clean Cleavage: Deprotection is typically achieved under anhydrous acidic conditions, yielding the parent alcohol, carbon dioxide, and the volatile isobutylene, simplifying purification.[3][5]

Benzyl alcohol, a simple primary alcohol, serves as an excellent model system to understand the principles of Boc protection. The resulting benzyl tert-butyl carbonate is a stable, isolable compound, and the methodologies for its synthesis and cleavage are broadly applicable to more complex primary and secondary alcohols.

The Chemistry of Boc Protection: A Mechanistic Perspective

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[6] The reaction with an alcohol, such as benzyl alcohol, is typically facilitated by a base or a Lewis acid catalyst.

Base-Catalyzed Protection

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks one of the electrophilic carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate expels a tert-butoxide and carbon dioxide, or a tert-butoxycarbonate anion, to yield the desired Boc-protected alcohol. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst for this transformation, even in substoichiometric amounts.[7]

The role of DMAP is to act as a hypernucleophilic acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is then readily attacked by the alcohol, regenerating the DMAP catalyst.

Caption: Base-catalyzed Boc protection of benzyl alcohol.

Lewis Acid-Catalyzed Protection

An alternative to base-catalyzed methods involves the use of Lewis acids. Certain Lewis acids can activate the Boc₂O, making it more susceptible to nucleophilic attack by the alcohol. Interestingly, the choice of Lewis acid catalyst can significantly influence the reaction outcome, leading to either the Boc-protected alcohol or the tert-butyl ether.[8][9] For the synthesis of the Boc-protected alcohol (a carbonate), Lewis acids with less-delocalized anions, such as those derived from acetates, are preferred.[8]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and rationales for each experimental choice.

Synthesis of Benzyl tert-butyl Carbonate (Boc Protection)

This protocol utilizes the highly efficient DMAP-catalyzed method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Benzyl Alcohol | 108.14 | 1.08 g (1.0 mL) | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 61 mg | 0.05 |

| Dichloromethane (DCM) | - | 20 mL | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.08 g, 10.0 mmol).

-

Dissolution: Dissolve the benzyl alcohol in dichloromethane (20 mL).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv) and 4-(dimethylamino)pyridine (61 mg, 0.5 mmol, 0.05 equiv) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting benzyl alcohol. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). The aqueous washes serve to remove any unreacted DMAP and other water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: >95%

Deprotection of Benzyl tert-butyl Carbonate

This protocol employs trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Benzyl tert-butyl Carbonate | 208.25 | 2.08 g | 1.0 |

| Dichloromethane (DCM) | - | 10 mL | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 1.14 g (0.77 mL) | 1.0 |

| Saturated aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |